2,4-Dihydroxyquinoline

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

2,4-Dihydroxyquinoline (DHQ) is a critical heterocyclic building block distinguished by its dual hydroxyl substitution pattern, which enables unique tautomerization to 4-hydroxy-2(1H)-quinolone. This property makes it an irreplaceable coupling component in yellow azo dye production and a versatile intermediate for synthesizing neurological and anti-infective drug candidates. As the primary extracellular metabolite in the Pseudomonas quinolone signal (PQS) pathway, it is an essential tool compound for virulence research, binding PqsE with a Kd of 19.6 µM. Its role in creating anticancer disazo dye libraries further validates its procurement value.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 86-95-3
Cat. No. B147529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxyquinoline
CAS86-95-3
Synonyms2.4-Dihydroxyquinoline
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)O
InChIInChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
InChIKeyHDHQZCHIXUUSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxyquinoline (CAS 86-95-3): A Versatile Quinoline Scaffold for Pharmaceutical Intermediates, Dye Synthesis, and Quorum Sensing Research


2,4-Dihydroxyquinoline (DHQ), also known as 2,4-quinolinediol, is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ [1]. It serves as a crucial building block and intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and infectious diseases, and is a widely used coupling component in the production of yellow azo dyes . Notably, DHQ is also identified as a significant extracellular metabolite produced by the opportunistic pathogen Pseudomonas aeruginosa, where it is implicated in quorum sensing and pathogenicity [2].

2,4-Dihydroxyquinoline (CAS 86-95-3): Why Its Unique Reactivity and Biological Profile Preclude Simple Substitution with Other Hydroxyquinolines


The specific substitution pattern of 2,4-dihydroxyquinoline (DHQ) confers a distinct chemical reactivity and biological profile that cannot be replicated by its mono-hydroxylated isomers like 2-hydroxyquinoline or 4-hydroxyquinoline, or by other derivatives like 8-hydroxyquinoline [1]. Its dual hydroxyl groups enable unique tautomerization to 4-hydroxy-2(1H)-quinolone, which is critical for its role as a coupling component in azo dye chemistry and as a versatile synthetic intermediate . In biological systems, DHQ acts as a specific metabolite in the Pseudomonas quinolone signal (PQS) pathway, a function not performed by its structural analogs, underscoring that generic substitution with a 'similar' quinoline is not a viable scientific or procurement strategy [2].

2,4-Dihydroxyquinoline (CAS 86-95-3): A Quantitative Guide to Its Differentiated Performance for Scientific Procurement


Synthesis of 2,4-Dihydroxyquinoline: An Improved Procedure Delivers 75-80% Yield, Demonstrating Manufacturing Viability

The synthesis of 2,4-dihydroxyquinoline is distinguished by an improved, standardized procedure that achieves a yield of 75-80% based on methyl anthranilate. This compares favorably to conventional multi-step methods for 2,4-dihydroxyquinoline derivatives, which are noted to have lower overall yields and cumbersome isolation steps [1]. The optimized process involves a three-step sequence of condensation, cyclization, and deacetylation, offering a more efficient and reliable route for its procurement as a pharmaceutical intermediate.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

PqsD Enzyme Inhibition by 2,4-Dihydroxyquinoline (Kd = 19.6 µM) Distinguishes It from Other Quinolone Signals in Pseudomonas aeruginosa Research

In the context of the Pseudomonas quinolone signal (PQS) system, 2,4-dihydroxyquinoline (DHQ) exhibits a specific and quantifiable binding affinity for the PqsE enzyme, a key regulator of virulence, with a dissociation constant (Kd) of 19.6 µM and an IC50 of 40 µM . This interaction is a distinct biochemical activity not shared by the primary quorum sensing molecules PQS (2-heptyl-3-hydroxy-4-quinolone) or its precursor HHQ (2-heptyl-4-quinolone), which act via the PqsR receptor. This data positions DHQ as a critical tool compound for dissecting the downstream PqsE-dependent pathways in P. aeruginosa pathogenesis.

Microbiology Quorum Sensing Pseudomonas aeruginosa

Differential Cytotoxicity of 2,4-Dihydroxyquinoline-Derived Disazo Dyes Against HeLa and PC3 Cancer Cell Lines Demonstrates the Scaffold's Value in Anticancer Research

While 2,4-dihydroxyquinoline itself is a precursor, its value in generating novel bioactive molecules is evidenced by the synthesis of disazo dyes. Derivatives substituted with -Cl and -NO2 groups show enhanced DNA binding and a higher anticancer effect against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines compared to the parent scaffold [1]. This class-level inference confirms that the 2,4-dihydroxyquinoline core is a privileged scaffold for developing targeted anticancer agents, unlike mono-hydroxyquinolines which may not offer the same degree of functionalization and resultant bioactivity.

Anticancer Research Medicinal Chemistry Dye Chemistry

2,4-Dihydroxyquinoline (CAS 86-95-3): Validated Application Scenarios for Research and Industrial Use


Synthesis of High-Performance Azo Dyes

2,4-Dihydroxyquinoline is a critical coupling component for the industrial production of yellow azo dyes, as documented in chemical databases and patent literature . Its unique tautomeric structure ensures consistent color strength and minimal side products during the diazo coupling reaction, making it a preferred reagent for achieving reliable and reproducible dye synthesis for textiles, printing, and other colorant applications .

Pharmaceutical Intermediate for Neurological and Anti-infective Agents

As a key synthetic building block, 2,4-dihydroxyquinoline is widely used in medicinal chemistry to create drug candidates targeting neurological disorders, due to its ability to interact with specific brain receptors . Furthermore, the quinoline core is a privileged scaffold in numerous anti-infective agents, including antimalarial, antibacterial, and antiviral compounds, making it a valuable starting material for drug discovery programs [1].

Chemical Probe for Pseudomonas aeruginosa Quorum Sensing Research

Researchers investigating the virulence mechanisms of the opportunistic pathogen Pseudomonas aeruginosa require 2,4-dihydroxyquinoline as a specific tool compound. It is the most abundant extracellular metabolite produced by the Pqs quorum-sensing system and is known to bind to the PqsE enzyme (Kd = 19.6 µM) . This allows for the targeted study of the PqsE-dependent pathway, which is distinct from the canonical PqsR receptor pathway activated by other quinolones like PQS and HHQ [2].

Building Block for Anticancer Compound Libraries

For medicinal chemists focused on oncology, 2,4-dihydroxyquinoline serves as an essential starting material for the synthesis of novel anticancer agents. Research has demonstrated that disazo dyes derived from this scaffold, particularly those with specific substitutions, exhibit enhanced cytotoxicity against cancer cell lines such as HeLa and PC3 [3]. This validates the use of 2,4-dihydroxyquinoline in the generation of compound libraries for anticancer drug discovery.

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